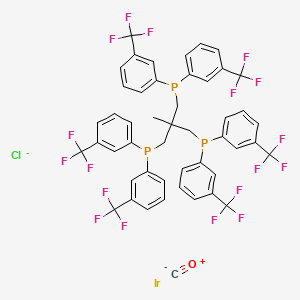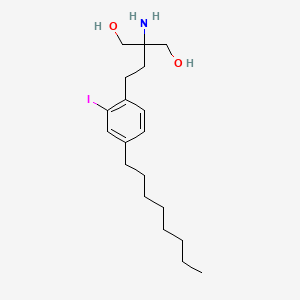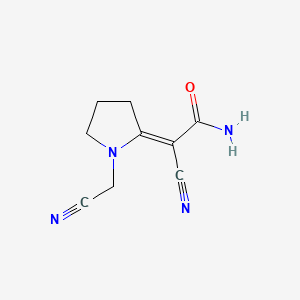
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Thiocarboxamide Group: The thiocarboxamide group can be introduced by reacting the thiophene ring with thiourea under acidic conditions.
Substitution on the Phenyl Ring: The chloro and propenyloxy groups can be introduced through electrophilic aromatic substitution reactions. The chloro group can be added using chlorinating agents like thionyl chloride, while the propenyloxy group can be introduced using allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino-substituted derivatives, thio-substituted derivatives.
科学研究应用
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.
相似化合物的比较
Similar Compounds
2-Thiophenecarbothioamide, N-(4-chlorophenyl)-3-methyl-: Lacks the propenyloxy group, which may affect its reactivity and applications.
2-Thiophenecarbothioamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group instead of a chloro group, leading to different electronic properties.
2-Thiophenecarbothioamide, N-(4-bromophenyl)-3-methyl-: Contains a bromine atom, which may influence its reactivity and biological activity.
Uniqueness
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
173046-03-2 |
|---|---|
分子式 |
C15H14ClNOS2 |
分子量 |
323.9 g/mol |
IUPAC 名称 |
N-(4-chloro-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C15H14ClNOS2/c1-3-7-18-13-9-11(4-5-12(13)16)17-15(19)14-10(2)6-8-20-14/h3-6,8-9H,1,7H2,2H3,(H,17,19) |
InChI 键 |
QIXNQUPKYOEKJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


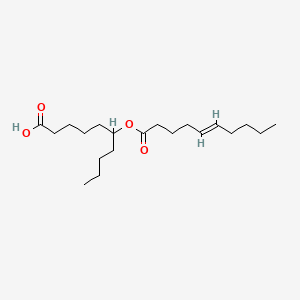
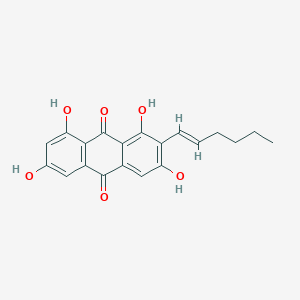
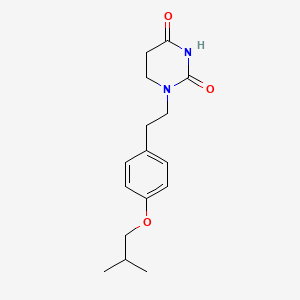
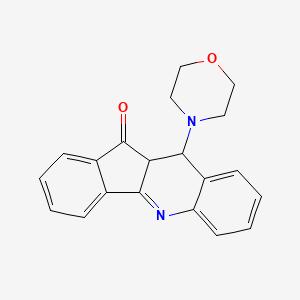
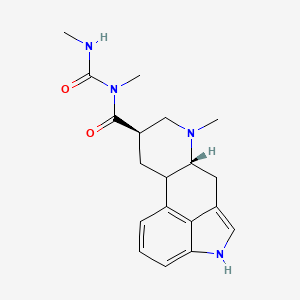

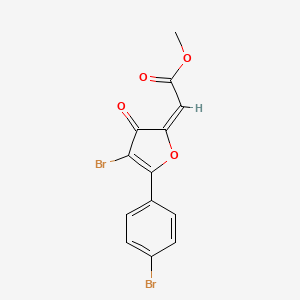

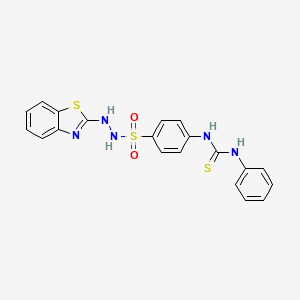
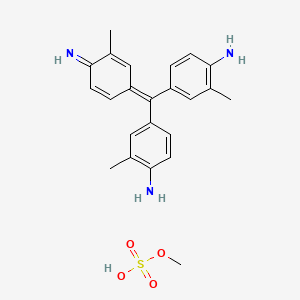
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
